N-tert-butyl-2-(tert-butylcarbamothioyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
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Overview
Description
N-tert-butyl-2-(tert-butylcarbamothioyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a complex organic compound featuring multiple functional groups, including tert-butyl, amino, and carbothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-(tert-butylcarbamothioyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves the reaction of isoquinoline derivatives with tert-butyl isocyanate and tert-butylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, and requires the presence of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of tert-butyl nitrite as a carbon source has been explored for the synthesis of N-tert-butyl amides under mild conditions, which could be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-(tert-butylcarbamothioyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form amine derivatives under hydrogenation conditions.
Substitution: The amino and carbothioyl groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a manganese catalyst.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Primary alcohols from the tert-butyl groups.
Reduction: Amine derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
N-tert-butyl-2-(tert-butylcarbamothioyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(tert-butylcarbamothioyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s tert-butyl groups contribute to its steric properties, affecting its binding affinity and selectivity towards target proteins. The carbothioyl group may participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butylhydroxylamine hydrochloride: Shares the tert-butyl group and is used in similar applications.
tert-Butyl nitrite: Used as a reagent in the synthesis of N-tert-butyl amides.
tert-Butyl esters: Commonly used in organic synthesis for their stability and reactivity.
Uniqueness
N-tert-butyl-2-(tert-butylcarbamothioyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo selective oxidation and substitution reactions makes it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
N-tert-butyl-2-(tert-butylcarbamothioyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3OS/c1-18(2,3)20-16(23)15-11-13-9-7-8-10-14(13)12-22(15)17(24)21-19(4,5)6/h7-10,15H,11-12H2,1-6H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLRZBBGZZLTCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1C(=S)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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